N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as CYC065, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. CYC065 belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. However, CYC065 has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Sulfonamide-derived Compounds and Metal Complexes
Sulfonamide-derived new ligands and their transition metal complexes have been synthesized and characterized, with studies revealing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. The structure of these compounds was determined through various methods, including X-ray diffraction, suggesting an octahedral geometry for all complexes (Chohan & Shad, 2011).
Isoxazole Derivatives Protonation
Research on the protonation of isoxazole derivatives in aqueous sulfuric acid, including sulfamethoxazole and sulfisoxazole, has provided insights into their chemical behavior and potential reactivity. The protonation process for both amino and sulfonamide derivatives has been examined, indicating similarities in their chemical properties (Manzo & de Bertorello, 1973).
Novel Synthesis of Diarylisoxazole Analogues
Studies have explored the synthesis of 3,4-diarylisoxazole analogues of valdecoxib, a selective COX-2 inhibitor, highlighting the impact of the sulfonamide group on biochemical COX-1/COX-2 selectivity. This research contributes to understanding the structural factors influencing the activity of COX inhibitors (Di Nunno et al., 2004).
Antibacterial Evaluation of Novel Heterocyclic Compounds
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been pursued with the aim of developing antibacterial agents. Several newly synthesized compounds have shown high activities, indicating the potential of sulfonamide derivatives in antibacterial applications (Azab, Youssef, & El-Bordany, 2013).
Propiedades
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5S/c1-10-12(11(2)20-15-10)21(17,18)14-9-13(19-8-7-16)5-3-4-6-13/h14,16H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANGXLLHMOSADC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC2)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.